(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with aminomethyl and diethoxy groups. The fumarate salt form and the 2-BOC (tert-butoxycarbonyl) protection add to its stability and functionality in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of Aminomethyl and Diethoxy Groups:
Protection with 2-BOC: The final step includes the protection of the amino group with a tert-butoxycarbonyl (BOC) group to enhance stability and prevent unwanted reactions during further synthetic processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the diethoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. The 2-BOC protection ensures that the compound remains stable and reactive only under specific conditions, allowing for controlled studies of its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Aminomethyl)-4,4-dimethoxypiperidine fumarate: Similar structure but with dimethoxy groups instead of diethoxy.
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine hydrochloride: Similar structure but in hydrochloride salt form.
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine acetate: Similar structure but in acetate salt form.
Uniqueness
The uniqueness of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, lies in its combination of functional groups and protective BOC group, which provide stability and versatility in various chemical reactions and applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-[[(2S)-4,4-diethoxypiperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKZGJFFYKTGU-GYDOPSIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN[C@@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.